Allylboronic acid pinacol ester

Catalog No.
S673029
CAS No.
72824-04-5
M.F
C9H17BO2
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylboronic acid pinacol ester

CAS Number

72824-04-5

Product Name

Allylboronic acid pinacol ester

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

Here are some of its prominent applications in scientific research:

Suzuki-Miyaura Cross-Coupling Reaction

Allylboronic acid pinacol ester is a versatile building block for the synthesis of various organic molecules through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the allyl group of the ester and various organic halides, alkenyl halides, or alkenyl sulfonates. The reaction offers several advantages, including high yields, functional group tolerance, and mild reaction conditions, making it a popular choice for organic chemists. [, ]

Allylation of Carbonyl Compounds

Allylboronic acid pinacol ester serves as a nucleophile in the allylation of carbonyl compounds, such as aldehydes and ketones. This reaction leads to the formation of homoallylic alcohols, which are valuable intermediates in the synthesis of complex organic molecules. The reaction typically proceeds under mild conditions using a Lewis acid catalyst, such as boron trifluoride (BF3) or trimethylsilyl chloride (TMSCl). []

Synthesis of Allylic Amines

The pinacol ester can be readily converted to an allylic amine through a reductive amination reaction. This transformation involves the reaction of the ester with an amine and a reducing agent, such as sodium borohydride (NaBH4). Allylic amines are important building blocks in the synthesis of various pharmaceuticals and natural products. []

Allylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane, is a boron-containing compound with the molecular formula C9H17BO2C_9H_{17}BO_2 and a molecular weight of approximately 168.04 g/mol. It is characterized by its unique structure that includes a boron atom bonded to an allyl group and a pinacol moiety, which contributes to its reactivity and utility in organic synthesis. This compound is typically a colorless liquid that is sensitive to moisture and flammable, requiring careful handling under inert conditions .

Allylboronic acid pinacol ester is versatile in its reactivity, participating in various chemical transformations:

  • Allylboration of Aldehydes: It can react with aldehydes to form homoallylic alcohols through allylboration reactions, often catalyzed by chiral phosphoric acids derived from spirobiindane diols .
  • Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a nucleophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds .
  • Olefin Metathesis: It can participate in olefin metathesis reactions, contributing to the synthesis of complex organic molecules .
  • Hydrovinylation of Dienes: Under cobalt catalysis, it can undergo regioselective hydrovinylation with alkenes .
  • Intermolecular Radical Additions: Allylboronic acid pinacol ester can engage in radical addition reactions, expanding its utility in synthetic chemistry .

Several methods exist for synthesizing allylboronic acid pinacol ester:

  • Direct Boronation: The compound can be synthesized through the reaction of allyl alcohol with boron reagents under controlled conditions.
  • Pinacol Esterification: The reaction between boronic acids and pinacol can yield the desired ester through esterification processes.
  • Catalytic Methods: Utilizing palladium or other transition metal catalysts can facilitate the formation of allylboronic acid pinacol ester from simpler precursors .

Allylboronic acid pinacol ester finds applications primarily in organic synthesis:

  • Synthetic Intermediate: It is used as an intermediate in the synthesis of various organic compounds.
  • Reagent in Organic Chemistry: Its role as a nucleophile makes it valuable in various coupling reactions and transformations.
  • Research Tool: It serves as a reagent in academic and industrial research for developing new synthetic methodologies .

Allylboronic acid pinacol ester shares structural and functional similarities with several other boron-containing compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Trimethyl borateBorate EsterUsed primarily as a reagent for transesterification.
Phenylboronic acidBoronic AcidCommonly used in Suzuki reactions; more stable than allyl variant.
Butylboronic acidBoronic AcidExhibits similar reactivity but has different steric properties.
4-Borono-2-butanolAlcoholic Boron CompoundUseful in various organic transformations; less sterically hindered than allyl variant.

Allylboronic acid pinacol ester is unique due to its specific reactivity profile that allows it to participate effectively in both cross-coupling and radical reactions while also being sensitive to moisture and requiring careful handling.

Allylboronic acid pinacol ester is a boronic ester derivative characterized by the following structural features:

  • Core structure: A 1,3,2-dioxaborolane ring with two methyl groups on each oxygen atom (pinacol ester moiety).
  • Allyl substituent: A vinyl group (CH₂=CHCH₂) attached to the boron atom.
  • IUPAC name: 4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane.

Synonyms:

  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Allyl pinacol boronate
  • Pinacol allylboronate

Molecular formula: C₉H₁₇BO₂
Molecular weight: 168.04 g/mol
SMILES notation: CC1(C)OB(CC=C)OC1(C)C

The compound’s structure ensures both stability under ambient conditions and reactivity in targeted transformations.

Physical and Chemical Properties

The physical and chemical properties of allylboronic acid pinacol ester are critical for its handling and application:

PropertyValueSource
Boiling Point50–53°C (5.0 mmHg)
Density0.890 g/mL
Flash Point46°C
SolubilityChloroform, methanol (slightly)
Water SolubilityInsoluble
Storage Conditions2–8°C, dry, protected from light

Chemical stability:

  • Resists hydrolysis under anhydrous conditions but reacts with water to form allylboronic acid.
  • Stable to air oxidation when stored properly.

Historical Development in Organic Synthesis

The development of allylboronic acid pinacol ester and related boronates traces back to foundational studies in organoboron chemistry:

YearKey AdvanceReference
1995Palladium-catalyzed cross-coupling of bis(pinacolato)diboron with allyl acetatesIshiyama et al.
1996Synthesis of allylboronates via Pd(dba)₂-catalyzed borylation of allylic acetatesIshiyama et al.
2006One-pot synthesis of allylboronates from allylic alcohols using Pd catalystsMorken et al.
2013Enantioselective allylboration of aldehydes via borinic ester intermediates

Early applications:

  • Suzuki-Miyaura cross-coupling: Miyaura’s group demonstrated its utility in forming C–C bonds with aryl halides.
  • Allylboration: Initial studies focused on carbonyl additions, later expanded to imines and nitrosobenzenes.

Significance in Modern Synthetic Chemistry

Allylboronic acid pinacol ester remains central to advanced synthetic methodologies:

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling: Enables regioselective synthesis of biaryl and styrenyl derivatives. For example, coupling with aryl bromides under Pd catalysis yields unsymmetrical 1,3-dienes.
  • Radical-mediated couplings: Recent photoredox strategies enable C(sp³)–C bond formation with alkyl boronates, bypassing traditional metal catalysts.

Stereoselective Transformations

  • Allylboration of aldehydes: Achieves high E/Z selectivity via borinic ester intermediates. α-Substituted substrates yield tertiary alcohols with >20:1 dr.
  • Radical 1,2-boron migration: Enables functionalized allylboronic esters through dienylboronate radical cascades, retaining boron in products.

Radical Chemistry

  • Three-component couplings: Combines dienylboronates, alkyl iodides, and nucleophiles under visible light to form α-alkylated allylboronic esters.
  • Photoredox applications: Used in nucleic acid-templated energy transfer reactions for controlled photorelease.

Allylboronic acid pinacol ester, systematically known as 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possesses the molecular formula C₉H₁₇BO₂ with a molecular weight of 168.04 grams per mole [1] [2] [3]. The compound features a central boron atom that forms a five-membered cyclic structure with the pinacol protecting group, creating a 1,3,2-dioxaborolane ring system [4] [1]. The allyl substituent (CH₂=CH-CH₂-) is directly bonded to the boron center, providing the molecule with its characteristic reactivity profile [3].

The molecular geometry around the boron atom adopts a trigonal planar configuration when considering the three primary substituents: two oxygen atoms from the pinacol group and one carbon atom from the allyl group [5]. The boron-oxygen bond lengths within the pinacol ester framework are approximately 1.37-1.40 Angstroms, while the boron-carbon bond to the allyl group measures approximately 1.55 Angstroms [6]. The dioxaborolane ring exhibits slight puckering due to the tetrahedral geometry imposed by the geminal methyl groups on each carbon of the pinacol moiety [1].

The structural integrity of allylboronic acid pinacol ester is maintained through the protective nature of the pinacol group, which stabilizes the boron center against hydrolysis and oxidation under ambient conditions [7] [8]. The InChI key for this compound is YMHIEPNFCBNQQU-UHFFFAOYSA-N, and its SMILES notation is represented as CC1(C)OB(CC=C)OC1(C)C [3]. The molecular structure can be represented through its exact mass of 168.13216 grams per mole, confirming the precise atomic composition [9].

Spectroscopic Analysis and Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of allylboronic acid pinacol ester. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the allyl group, with the terminal vinyl protons appearing as multiplets in the 5.0-6.0 parts per million region [10]. The methylene protons connecting the allyl group to boron typically resonate around 1.7-2.0 parts per million, while the pinacol methyl groups generate a characteristic singlet at approximately 1.2 parts per million [10].

Carbon-13 nuclear magnetic resonance analysis demonstrates the presence of nine carbon environments corresponding to the molecular formula [10]. The pinacol quaternary carbons bearing the geminal methyl groups resonate around 82-84 parts per million, while the methyl carbons appear at approximately 25 parts per million [11]. The allyl carbon directly bonded to boron exhibits a chemical shift around 25-30 parts per million, with the vinyl carbons appearing in the typical alkene region of 110-140 parts per million [10].

Boron-11 nuclear magnetic resonance spectroscopy provides crucial information about the boron environment, with allylboronic acid pinacol ester typically exhibiting a chemical shift around 30-35 parts per million [10] [12]. This chemical shift is characteristic of tricoordinate boron in cyclic boronic esters and distinguishes it from tetracoordinate boron species that would appear around 0-10 parts per million [12].

Infrared spectroscopy reveals key functional group vibrations, including carbon-hydrogen stretching frequencies around 2900-3000 wavenumbers, boron-oxygen stretching around 1300-1400 wavenumbers, and carbon-carbon double bond stretching around 1600-1650 wavenumbers [9] [13]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 168.04, with characteristic fragmentation patterns showing loss of the pinacol group and allyl fragments [3].

Physical Properties and Stability Profile

Allylboronic acid pinacol ester exists as a clear, colorless liquid under standard conditions with a density of 0.896 grams per milliliter at 25 degrees Celsius [14] [15]. The compound exhibits a boiling point of 50-53 degrees Celsius under reduced pressure of 5 millimeters of mercury, indicating moderate volatility [14] [16] [15]. The refractive index measures 1.4268 at 20 degrees Celsius, providing optical characterization data [14] [15].

The flash point of 46 degrees Celsius classifies the compound as flammable, requiring appropriate handling precautions during storage and use [14] [16] [15]. Optimal storage conditions involve refrigeration at 2-8 degrees Celsius under dry, inert atmosphere to prevent hydrolysis and maintain chemical integrity [1] [14] [17]. The compound demonstrates sensitivity to moisture, requiring anhydrous conditions to prevent degradation through hydrolysis of the boron-oxygen bonds [19] [20].

Thermal stability analysis reveals that allylboronic acid pinacol ester remains stable under normal handling conditions but undergoes decomposition at elevated temperatures [19] [21]. The pinacol protecting group provides enhanced stability compared to free boronic acids, which are more susceptible to oxidation and protodeboronation reactions [7] [8]. Hydrolysis kinetics studies demonstrate pH-dependent degradation, with accelerated hydrolysis occurring at physiological pH conditions [19] [21].

The compound exhibits moderate air sensitivity, with potential for oxidation of the boron center under prolonged exposure to atmospheric conditions . Storage under argon or nitrogen atmosphere extends shelf life and maintains chemical purity [17]. Temperature-dependent stability studies indicate that refrigerated storage significantly reduces decomposition rates compared to ambient temperature storage [1] [14].

PropertyValueReference
Molecular FormulaC₉H₁₇BO₂ [1] [2] [3]
Molecular Weight168.04 g/mol [1] [2] [3]
Boiling Point50-53°C at 5 mmHg [14] [16] [15]
Density at 25°C0.896 g/mL [14] [15]
Refractive Index1.4268 [14] [15]
Flash Point46°C [14] [16] [15]
Storage Temperature2-8°C [1] [14] [15]
Water SolubilityNot miscible [14] [15] [22]

Electronic Structure and Reactivity Fundamentals

The electronic structure of allylboronic acid pinacol ester centers around the electron-deficient boron atom, which possesses a vacant p-orbital that significantly influences the compound's reactivity profile [6] [5]. This empty p-orbital can interact with the π-system of the allyl group through hyperconjugation, stabilizing the molecular structure while maintaining electrophilic character at the boron center [23] [6]. Density functional theory calculations reveal that the lowest unoccupied molecular orbital is primarily localized on the boron atom and extends into the allyl π-system [23].

The boron center adopts sp² hybridization in the ground state, creating a trigonal planar geometry with an approximate O-B-O bond angle of 120 degrees [5]. The vacant p-orbital on boron lies perpendicular to the molecular plane containing the three σ-bonds, making it accessible for nucleophilic attack by various electron-rich species [5]. This electronic configuration explains the compound's reactivity toward aldehydes, alcohols, and other nucleophiles that can coordinate to the electron-deficient boron center [24] [12].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap determines the compound's participation in various chemical transformations [23]. The allyl group contributes electron density through its π-system, which can participate in conjugation with the empty boron p-orbital under specific geometric arrangements [6]. This electronic interaction influences both the stability and reactivity of the compound toward electrophilic and nucleophilic species [23].

The electron-withdrawing nature of the boronic ester group activates the allyl moiety toward nucleophilic attack, particularly at the terminal carbon of the allyl system [12]. Computational studies indicate that the reaction pathway for allylboration of aldehydes proceeds through a six-membered chair-like transition state, where the aldehyde oxygen coordinates to boron while the allyl group transfers to the carbonyl carbon [12]. The stereochemical outcome of these reactions is determined by the preferred conformation of this transition state [24] [12].

Solubility Parameters and Solvent Interactions

Allylboronic acid pinacol ester exhibits hydrophobic characteristics with poor water solubility, described as not miscible or difficult to mix with aqueous media [14] [15] [22]. This limited water compatibility stems from the organic nature of the pinacol protecting group and the allyl substituent, which dominate the molecule's polarity profile [22]. The compound readily dissolves in moderately polar organic solvents, including chloroform and shows slight solubility in methanol [14].

The solubility behavior reflects the compound's intermediate polarity, arising from the polar boron-oxygen bonds within the dioxaborolane ring contrasted with the nonpolar alkyl and allyl substituents [17]. Aprotic solvents such as tetrahydrofuran, dichloromethane, and toluene provide excellent solvation for synthetic applications and reactions [10] [22]. The compatibility with these solvents makes the compound suitable for various organic synthesis protocols and cross-coupling reactions [1] [3].

Solvent selection significantly impacts the stability and reactivity of allylboronic acid pinacol ester, with protic solvents promoting hydrolysis through nucleophilic attack at the boron center [20] [21]. The hydrolysis mechanism involves water or alcohol molecules coordinating to boron, followed by ring-opening of the dioxaborolane structure and subsequent ester bond cleavage [25] [21]. Kinetic studies reveal that the rate of hydrolysis increases dramatically in polar protic media compared to aprotic environments [26] [20].

The compound demonstrates enhanced stability in nonpolar, anhydrous solvents where hydrolysis is kinetically disfavored [20]. Solvent effects on nuclear magnetic resonance chemical shifts provide insight into solvation patterns, with the boron-11 chemical shift showing sensitivity to solvent polarity and hydrogen-bonding capability [10]. Storage in appropriate solvents under inert atmosphere conditions maximizes the compound's shelf life and maintains its synthetic utility [17].

Solvent TypeSolubilityStabilityReference
WaterNot misciblePoor (hydrolysis) [14] [15] [22]
ChloroformSolubleGood [14]
MethanolSlightly solubleModerate [14]
TetrahydrofuranSolubleGood [10] [22]
TolueneSolubleExcellent [10] [22]

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.92%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Allylboronic acid pinacol ester

Dates

Last modified: 08-15-2023
Bera et al. Enantioselective C(sp3)-C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Chemistry, doi: 10.1038/s41557-020-00576-z, published online 30 December 2020

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